Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-
Overview
Description
Benzoxazole, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-] is a complex organic compound with the molecular formula C30H22N2O2. It is known for its unique structure, which includes two benzoxazole rings connected by a phenylene bridge with an ethene linkage. This compound is often used in various industrial and scientific applications due to its stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazole, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-] typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring. The specific synthetic route can vary, but a common method includes the use of a condensation reaction followed by cyclization. The reaction conditions often require a catalyst and a controlled temperature to ensure the proper formation of the benzoxazole rings .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for higher yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Benzoxazole, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to modify the compound’s structure.
Substitution: The benzoxazole rings can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Benzoxazole, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a fluorescent probe in various chemical analyses.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in various assays.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of optical brighteners and as a stabilizer in polymers to enhance their UV resistance
Mechanism of Action
The mechanism by which Benzoxazole, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-] exerts its effects is primarily through its ability to absorb and emit light. This property is due to the conjugated system of double bonds and the presence of the benzoxazole rings. The compound can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler compound with a single benzoxazole ring.
2,2’-(1,2-Ethenediyldi-4,1-phenylene)bis(1,3-benzoxazole): Similar structure but without the methyl groups.
Poly-p-phenylenebenzobisoxazole (PBO): A polymer with similar benzoxazole rings used in high-performance fibers
Uniqueness
Benzoxazole, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-] is unique due to its specific structure, which provides enhanced stability and distinct fluorescent properties compared to its simpler counterparts. This makes it particularly valuable in applications requiring high-performance materials and precise analytical techniques .
Properties
IUPAC Name |
5-methyl-2-[4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O2/c1-19-3-15-27-25(17-19)31-29(33-27)23-11-7-21(8-12-23)5-6-22-9-13-24(14-10-22)30-32-26-18-20(2)4-16-28(26)34-30/h3-18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEZAUMKBWTTCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=C(O5)C=CC(=C6)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062379 | |
Record name | Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2397-00-4 | |
Record name | 4,4′-Bis(5-methyl-2-benzoxazolyl)stilbene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2397-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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